molecular formula C4H7I B1302965 (Iodomethyl)cyclopropane CAS No. 33574-02-6

(Iodomethyl)cyclopropane

Cat. No. B1302965
CAS RN: 33574-02-6
M. Wt: 182 g/mol
InChI Key: JHKJQWFHNIOUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Iodomethyl)cyclopropane is a compound that has garnered interest due to its utility in organic synthesis. It serves as a versatile intermediate for constructing various complex molecular structures, including natural products and bioactive molecules. The presence of both iodine and the cyclopropane ring in its structure makes it a valuable reagent for introducing iodomethyl groups and for ring expansion reactions.

Synthesis Analysis

The synthesis of (iodomethyl)cyclopropane derivatives has been explored through various methods. One approach involves a cascade electrophilic iodocyclization to prepare 4-iodomethyl substituted tetrahydro-β-carbolines, which are key structures in many natural products . Another method uses radical cascade reactions with 1,4-dienes and 1,4-enynes, employing dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor to synthesize bicyclo[3.3.0]octane derivatives . Additionally, radical [3 + 2] cycloaddition reactions with various alkenes have been performed using iodomethylcyclopropane derivatives as new homoallyl radical precursors, yielding functionalized cyclopentane derivatives .

Molecular Structure Analysis

The molecular structure of (iodomethyl)cyclopropane is characterized by the presence of a three-membered cyclopropane ring, which is known for its angle strain and high reactivity. The iodomethyl group attached to this ring serves as a functional handle that can participate in various chemical transformations, enabling the synthesis of diverse molecules.

Chemical Reactions Analysis

(Iodomethyl)cyclopropane and its derivatives are involved in several types of chemical reactions. For instance, they can undergo radical iodine atom transfer reactions to form cyclopentane derivatives . The iodomethylation of carbonyl compounds to give iodohydrins and cyclopropanols has also been reported, using diiodomethane and samarium . Furthermore, the synthesis of cyclopropane esters from cis octadecenoic esters has been achieved by reaction with a zinc-copper couple and di-iodomethane .

Physical and Chemical Properties Analysis

The physical and chemical properties of (iodomethyl)cyclopropane derivatives are influenced by the cyclopropane ring and the iodomethyl group. The cyclopropane ring imparts a degree of kinetic stability to the carbon-carbon bonds, which can be activated for reactions by introducing electron-donating and electron-withdrawing substituents . The iodomethyl group enhances the reactivity of these compounds, facilitating various synthetic transformations. The spectroscopic properties of cyclopropane esters derived from methyl octadecenoates have been described, with distinctive nuclear magnetic resonance and infrared spectra for certain isomers .

Scientific Research Applications

  • Pharmaceutical Research : (Iodomethyl)cyclopropane is used as a pharmaceutical intermediate. This means it is used in the synthesis of various pharmaceutical compounds. The specific methods of application and experimental procedures would depend on the particular synthesis pathway being used.

  • Organic Chemistry : (Iodomethyl)cyclopropane and similar compounds are often used in the synthesis of cyclopropane derivatives. These compounds are used in reactions with alkenes to form cyclopropanes, a class of compounds that are of interest due to their reactivity and presence in numerous biological compounds.

  • Biochemistry : Cyclopropane, which can be synthesized using (Iodomethyl)cyclopropane, is an independent pharmacophore group and a fragment for modification of the pharmacological activity level of medicines used in practice. It imposes conformational rigidity on the molecules of physiologically active compounds and increases their metabolic stability.

Safety And Hazards

(Iodomethyl)cyclopropane may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment .

Future Directions

The transformations of cyclopropenes have attracted the attention of organic chemists for decades. As readily accessible strained carbocycles, cyclopropenes show a diverse range of reactivities . This suggests that (Iodomethyl)cyclopropane and similar compounds could have interesting applications in future research and development.

properties

IUPAC Name

iodomethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7I/c5-3-4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKJQWFHNIOUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376696
Record name Iodomethylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Iodomethyl)cyclopropane

CAS RN

33574-02-6
Record name Iodomethylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (iodomethyl)cyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Iodomethyl)cyclopropane
Reactant of Route 2
(Iodomethyl)cyclopropane
Reactant of Route 3
(Iodomethyl)cyclopropane
Reactant of Route 4
(Iodomethyl)cyclopropane
Reactant of Route 5
(Iodomethyl)cyclopropane
Reactant of Route 6
(Iodomethyl)cyclopropane

Citations

For This Compound
147
Citations
CJ Wurrey, YY Yeh, R Krishnamoorthi… - The Journal of …, 1984 - ACS Publications
The infrared (4000-400 cm" 1) spectra of (iodomethyl) cyclopropane and epiiodohydrin inall three physical states have been recorded. The Raman (3500-50 cm" 1) spectra of these two …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
T Schleif, W Sander - Journal of Physical Organic Chemistry, 2022 - Wiley Online Library
UV photolysis of (iodomethyl)cyclopropane yielded 3‐buten‐1‐yl instead of cyclopropylcarbinyl, the expected product of photolytic C‐I bond cleavage. This result suggests that the ring …
X Gu, X Li, Y Qu, Q Yang, P Li, Y Yao - Chemistry (Weinheim an der …, 2013 - europepmc.org
Radical chemistry! A visible-light-promoted, tin/boron-free intermolecular [3+ 2] atom-transfer radical cyclization reaction was developed by using iridium polyphenylpridinyl complex as …
Number of citations: 46 europepmc.org
O Kitagawa, Y Yamada, A Sugawara, T Taguchi - Organic Letters, 2002 - ACS Publications
Radical cascade reaction with various 1,4-dienes and 1,4-enynes using dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor smoothly proceeds …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
A Burger, GR Bedford - Journal of Medicinal Chemistry, 1963 - ACS Publications
In a study of the effect of limiting the flexibility of the chains of methonium compounds on the pharmacological actions of certain stereoisomers, analogs of hexamethonium and …
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk
O Kitagawa, H Fujiwara, T Taguchi - Tetrahedron Letters, 2001 - Elsevier
Radical [3+2]-cycloaddition reaction with alkenes using dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a new homoallyl radical precursor - ScienceDirect Skip to main contentSkip to article …
T Hatakeyama, Y Fujiwara, Y Okada, T Itoh… - Chemistry …, 2011 - journal.csj.jp
An iron(II) chloride complex possessing a sterically demanding ortho-phenylene-tethered bisphosphine ligand shows a high catalytic activity in the Kumada–Tamao–Corriu coupling of …
Number of citations: 98 www.journal.csj.jp
ME Wright, GD Allred, RB Wardle… - The Journal of Organic …, 1993 - ACS Publications
This is the first in a series of papers to be presented from our research group addressing the synthesis and characterization of polymers possessing ring-strain energy. 1 Of significant …
Number of citations: 35 0-pubs-acs-org.brum.beds.ac.uk
D Caputo - 2018 - ora.ox.ac.uk
Bicyclo[1.1.1]pentanes have emerged as bioisosteres, used by medicinal chemists to replace 1,4-disubstituted arenes and improve the physicochemical properties of the drugs they …
Number of citations: 3 ora.ox.ac.uk
S Mangelinckx, M Kostić, S Backx… - European Journal of …, 2019 - Wiley Online Library
The first synthesis of racemic 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid was developed involving sequential iodocarbocyclization, azidation, saponification and reduction of …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.